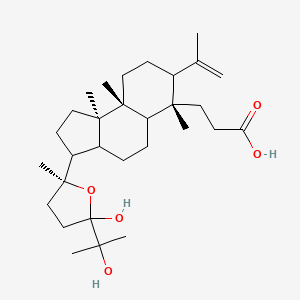

20S,24-Epoxy-24,25-dihydroxy-3,4-secodammar-4(28)-en-3-oic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

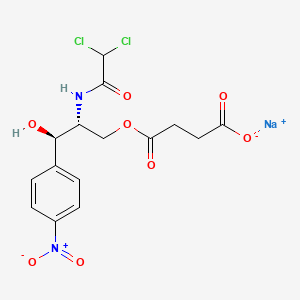

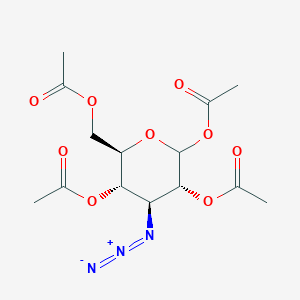

Aglinin A is an organic compound with the chemical formula C30H50O5 and a molecular weight of 490.71 g/mol . It is a naturally occurring triterpenoid primarily found in the leaves of Aglaia perviridis . Aglinin A is known for its potent bioactivities, including antioxidant, anti-inflammatory, antidiabetic, antitumor, and antibacterial properties .

Métodos De Preparación

The preparation of Aglinin A involves complex processes, typically including natural product extraction, separation, purification, and chemical synthesis . The compound is extracted from plant sources, particularly from the family Meliaceae . The synthetic route often involves the resolution of its epimers through an acetonide reaction, followed by the analysis of their absolute configurations using 13C NMR .

Análisis De Reacciones Químicas

Aglinin A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the triterpenoid structure .

Aplicaciones Científicas De Investigación

Aglinin A has a wide range of scientific research applications due to its diverse bioactivities . In chemistry, it is studied for its potential as an antioxidant and anti-inflammatory agent . In biology and medicine, Aglinin A has shown promise in the treatment of diabetes, cancer, and bacterial infections . Its ability to inhibit oxidative stress and inflammatory responses makes it a valuable compound for therapeutic research . Additionally, Aglinin A is used in the food industry as a natural additive due to its antioxidant properties .

Mecanismo De Acción

The mechanism of action of Aglinin A involves its interaction with various molecular targets and pathways . It exerts its effects by inhibiting oxidative stress and inflammatory responses, thereby protecting cells from damage . The compound’s antidiabetic activity is attributed to its ability to modulate glucose metabolism and insulin sensitivity . Its antitumor effects are linked to the induction of apoptosis and inhibition of cell proliferation in cancer cells . Aglinin A also exhibits antibacterial activity by disrupting bacterial cell membranes and inhibiting bacterial growth .

Comparación Con Compuestos Similares

Aglinin A is unique among triterpenoids due to its specific structure and bioactivities . Similar compounds include other dammarane-type triterpenoids, such as ginsenosides and aglaiastatin . While these compounds share some bioactivities, Aglinin A stands out for its potent antioxidant and anti-inflammatory properties . Additionally, its ability to target multiple pathways and exhibit diverse bioactivities makes it a valuable compound for research and therapeutic applications .

Propiedades

Fórmula molecular |

C30H50O5 |

|---|---|

Peso molecular |

490.7 g/mol |

Nombre IUPAC |

3-[(6S,9aR,9bR)-3-[(2S)-5-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |

InChI |

InChI=1S/C30H50O5/c1-19(2)20-11-16-28(7)23(26(20,5)14-13-24(31)32)10-9-21-22(12-15-27(21,28)6)29(8)17-18-30(34,35-29)25(3,4)33/h20-23,33-34H,1,9-18H2,2-8H3,(H,31,32)/t20?,21?,22?,23?,26-,27+,28+,29-,30?/m0/s1 |

Clave InChI |

UTPZDJKEZVYWGA-QKRFBTBJSA-N |

SMILES isomérico |

CC(=C)C1CC[C@@]2(C([C@@]1(C)CCC(=O)O)CCC3[C@]2(CCC3[C@@]4(CCC(O4)(C(C)(C)O)O)C)C)C |

SMILES canónico |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)(C(C)(C)O)O)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)

![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)

![1,1-dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12432383.png)

![methyl 2-[(1S,2S,5S,10S,11R)-6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12432389.png)